molecular formula C18H18O6 B12317874 3,5-dihydroxy-7-methoxy-3-[(4-methoxyphenyl)methyl]-2H-chromen-4-one

3,5-dihydroxy-7-methoxy-3-[(4-methoxyphenyl)methyl]-2H-chromen-4-one

Cat. No.: B12317874
M. Wt: 330.3 g/mol
InChI Key: LZSFFWMTNAFHNX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Diosmetin can be synthesized through several methods. One common approach involves the methylation of luteolin. The reaction typically uses methyl iodide as the methylating agent in the presence of a base such as potassium carbonate . The reaction conditions often include refluxing the mixture in a suitable solvent like acetone.

Industrial Production Methods

Industrial production of diosmetin may involve the extraction from plant sources followed by purification. The extraction process can utilize solvents such as ethanol or methanol. The crude extract is then subjected to chromatographic techniques to isolate diosmetin .

Chemical Reactions Analysis

Types of Reactions

Diosmetin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Diosmetin has a wide range of scientific research applications:

Mechanism of Action

Diosmetin exerts its effects primarily through its interaction with various molecular targets. It acts as a weak agonist of the TrkB receptor, which is involved in neurotrophic signaling pathways . This interaction can lead to the activation of downstream signaling cascades that promote cell survival, differentiation, and growth.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diosmetin’s unique feature is the presence of methoxy groups, which can influence its biological activity and solubility. This structural difference can result in distinct pharmacokinetic and pharmacodynamic properties compared to other flavones .

Properties

IUPAC Name

3,5-dihydroxy-7-methoxy-3-[(4-methoxyphenyl)methyl]-2H-chromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O6/c1-22-12-5-3-11(4-6-12)9-18(21)10-24-15-8-13(23-2)7-14(19)16(15)17(18)20/h3-8,19,21H,9-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZSFFWMTNAFHNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC2(COC3=CC(=CC(=C3C2=O)O)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.